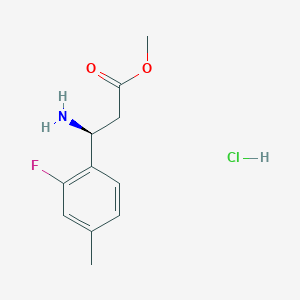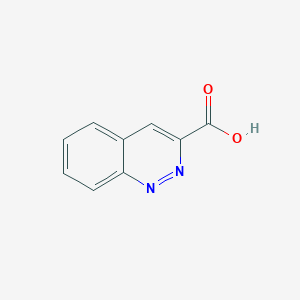
Cinnoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cinnoline-3-carboxylic acid is a derivative of cinnoline . Cinnoline itself is an aromatic heterocyclic compound with the formula C8H6N2 . It is isomeric with other naphthyridines including quinoxaline, phthalazine, and quinazoline .
Synthesis Analysis
The compound was first obtained in impure form by cyclization of the alkyne o-C6H4(NH2)C≡CCO2H in water to give 4-hydroxycinnoline-3-carboxylic acid . This material could be decarboxylated and the hydroxyl group reductively removed to give the parent heterocycle . This reaction is called the Richter cinnoline synthesis .Molecular Structure Analysis
The molecular weight of Cinnoline-3-carboxylic acid is 174.16 . The IUPAC name for this compound is 3-cinnolinecarboxylic acid . The InChI code for this compound is 1S/C9H6N2O2/c12-9(13)8-5-6-3-1-2-4-7(6)10-11-8/h1-5H,(H,12,13) .Chemical Reactions Analysis
Cinnoline-3-carboxylic acid is a reagent used in the synthesis of a TRPM8 antagonist which shows clinical efficacy on cold-environment related pain . More research is needed to fully understand the chemical reactions involving Cinnoline-3-carboxylic acid.Physical And Chemical Properties Analysis
Cinnoline-3-carboxylic acid is a powder with a melting point of 205-206°C . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Molecular Structure and Electronic Properties
Cinnoline-3-carboxylic acid and its derivatives have been the subject of various studies focusing on their molecular structure and electronic properties. Sindhu et al. (2017) conducted theoretical investigations on the molecular structure of cinnoline-4-carboxylic acid, a close derivative, using density functional theory. They explored the molecule's first order hyperpolarizability and related properties, which are crucial in understanding its electronic behavior and potential applications in materials science (Sindhu, Muthu, Raja, & Muhamed, 2017).
Biological Activities
Cinnoline derivatives, including cinnoline-3-carboxylic acid, have shown notable biological activities. Brzezińska et al. (2003) performed a QSAR analysis on a group of cinnoline-3-carboxylic acid derivatives, assessing their antibacterial properties against various bacterial strains. This study highlights the potential of cinnoline derivatives in developing new antibacterial agents (Brzezińska, Stańczak, & Ochocki, 2003).
Chemical Synthesis and Reactions
The chemical synthesis and reaction mechanisms of cinnoline-3-carboxylic acid derivatives have been extensively studied. Zhang and Song (2018) described an isothiourea-catalyzed stereoselective formal [4 + 2] cycloaddition of α-chloro cyclic hydrazones with carboxylic acids, producing derivatives of cinnoline-3-carboxylic acid (Zhang & Song, 2018). Additionally, Rault et al. (2008) synthesized new substituted methyl thieno[3,4-c]cinnoline-3-carboxylate compounds, providing insights into the synthetic routes and chemical behavior of these compounds (Rault, Gehanne, Lancelot, Lemaître, & El-Kashef, 2008).
Applications in Organic Chemistry
Cinnoline-3-carboxylic acid derivatives have been utilized in various organic chemistry applications. For example, Hasegawa et al. (2008) established a new method for the synthesis of cinnolines, demonstrating the versatility of cinnoline derivatives in organic syntheses (Hasegawa, Kimura, Arai, & Nishida, 2008). Furthermore, Schmidt et al. (2008) explored N-heterocyclic carbenes of indazole and their ring enlargement reactions, highlighting the role of cinnoline derivatives in complex organic reactions (Schmidt, Snovydovych, & Gjikaj, 2008).
Safety and Hazards
Cinnoline-3-carboxylic acid is considered to be hazardous . The safety information includes pictograms GHS07 and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Relevant Papers There are several relevant papers on Cinnoline-3-carboxylic acid and its derivatives. These papers discuss the biological properties of cinnoline derivatives and their applications in medicinal science . Further analysis of these papers would provide more detailed information on Cinnoline-3-carboxylic acid.
Mechanism of Action
Target of Action
Cinnoline-3-carboxylic acid, also known as Cinoxacin, is a synthetic antibacterial agent . It primarily targets bacterial DNA gyrase, an enzyme necessary for proper replicated DNA separation . This enzyme is particularly prevalent in many gram-negative aerobic bacteria, especially strains of the Enterobacteriaceae family .
Mode of Action
Cinoxacin interacts with its target, the DNA gyrase, by binding strongly but reversibly to DNA . This interaction interferes with the synthesis of RNA and consequently inhibits protein synthesis . By inhibiting DNA gyrase, cinoxacin prevents the separation of replicated DNA, thereby inhibiting cell division .
Biochemical Pathways
It is known that cinoxacin inhibits bacterial dna synthesis, which is a crucial process in bacterial replication . This action likely affects multiple biochemical pathways involved in bacterial growth and proliferation.
Pharmacokinetics
Cinoxacin is rapidly absorbed after oral administration . Approximately 97% of a 500-mg oral dose of cinoxacin is recovered in the urine within 24 hours, 60% of which is present as unaltered cinoxacin and the remainder as inactive metabolic products . This indicates that cinoxacin is primarily excreted through the kidneys, which is a common route of elimination for many antibiotics.
Result of Action
The primary result of cinoxacin’s action is the inhibition of bacterial growth. By interfering with DNA gyrase, cinoxacin prevents bacterial cells from properly replicating their DNA, which is a necessary step for cell division . This leads to a decrease in the number of bacterial cells, thereby helping to control bacterial infections .
Action Environment
The action of cinoxacin can be influenced by various environmental factors. For instance, the pH of the urinary tract, where cinoxacin is commonly used to treat infections, can affect the drug’s solubility and consequently its bioavailability . Additionally, the presence of other drugs can impact the effectiveness of cinoxacin. For example, interactions have been reported with theophylline, caffeine, antacids or sucralfate, products containing iron, multivitamins containing zinc, didanosine, oral anticoagulants, nonsteroidal anti-inflammatory drugs (NSAIDs), and cyclosporine .
properties
IUPAC Name |
cinnoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)8-5-6-3-1-2-4-7(6)10-11-8/h1-5H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFJCJKTSCOLEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cinnoline-3-carboxylic acid | |
CAS RN |
90418-63-6 |
Source


|
| Record name | cinnoline-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 6-tert-butyl-2-[(cyanoacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2893521.png)
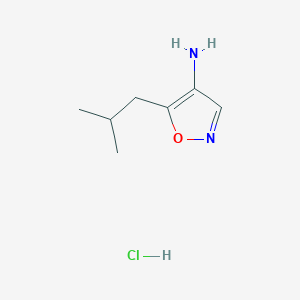
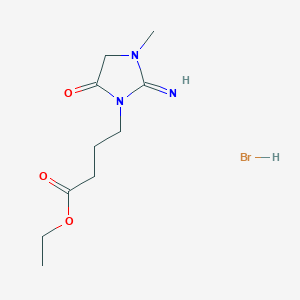

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B2893526.png)
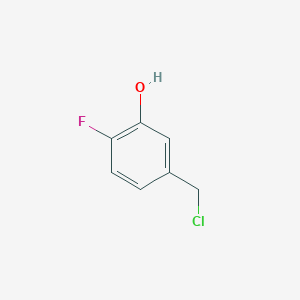
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide](/img/structure/B2893530.png)
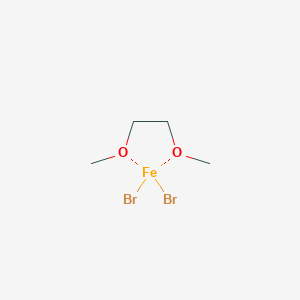
![[5-(Trifluoromethyl)oxazol-4-yl]methanesulfonyl chloride](/img/structure/B2893533.png)

![N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2893537.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea](/img/structure/B2893542.png)
